2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime
CAS No.:
Cat. No.: VC18886851
Molecular Formula: C17H17F3N2O
Molecular Weight: 322.32 g/mol
* For research use only. Not for human or veterinary use.
![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime -](/images/structure/VC18886851.png)
Specification
Molecular Formula | C17H17F3N2O |
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Molecular Weight | 322.32 g/mol |
IUPAC Name | 2-[(Z)-[2-phenyl-1-[4-(trifluoromethyl)phenyl]ethylidene]amino]oxyethanamine |
Standard InChI | InChI=1S/C17H17F3N2O/c18-17(19,20)15-8-6-14(7-9-15)16(22-23-11-10-21)12-13-4-2-1-3-5-13/h1-9H,10-12,21H2/b22-16- |
Standard InChI Key | VXZVMQOMRJLTTR-JWGURIENSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C/C(=N/OCCN)/C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES | C1=CC=C(C=C1)CC(=NOCCN)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(aminoethyl)oxime is a synthetic organic compound primarily recognized as Fluvoxamine Impurity J, a process-related impurity in the antidepressant drug fluvoxamine maleate . Its molecular formula is C₁₇H₁₇F₃N₂O, with a molecular weight of 322.32 g/mol . The compound features:
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A phenyl group attached to an ethane backbone.
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A 4-(trifluoromethyl)phenyl substituent.
Key Physicochemical Properties
The CAS Registry Number is 1217241-15-0, and it is identified by synonyms such as Fluvoxamine EP Impurity J and 2-[(E)-[2-phenyl-1-[4-(trifluoromethyl)phenyl]ethylidene]amino]oxyethanamine .
Synthesis and Formation Pathways
The compound is synthesized during the manufacturing of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). Key steps include:
Grignard Reaction and Oxime Formation
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Grignard Reagent Preparation: Reacting halo-benzotrifluoride isomers with magnesium in tetrahydrofuran (THF) to form a Grignard complex .
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Ketene Addition: The Grignard reagent reacts with ketene in hydrocarbon solvents (e.g., toluene) using transition metal ligand-acid complexes (e.g., Fe(AcAc)₃) to yield trifluoromethyl acetophenone intermediates .
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Oximation: Treatment with hydroxylamine salts (e.g., HCl or sulfate) forms the oxime derivative, which is purified via solvent crystallization .
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
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HPLC: Employed for quantification using C18 columns and UV detection (λ = 210–254 nm) .
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Purity Standards: ≥95% purity for reference materials, with limits set at <0.1% in fluvoxamine formulations .
Pharmacological and Regulatory Significance
Role in Drug Quality Control
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Toxicity Concerns: While non-therapeutic, impurities may affect drug stability and patient safety .
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Regulatory Limits: European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate impurity levels ≤0.15% .
Industrial and Research Applications
Reference Standard
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Used in pharmaceutical testing to validate analytical methods for fluvoxamine batches .
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Supplied by vendors (e.g., LGC Standards, TRC) as a neat solid with certificates of analysis .
Synthetic Utility
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